Vinmegallate-d9
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Overview
Description
Vinmegallate-d9 is a deuterated form of Vinmegallate, a compound used in various scientific research applications. The molecular formula of this compound is C30H23D9N2O5, and it has a molecular weight of 509.64 g/mol. This compound is particularly valuable in research due to its labeled isotopic form, which allows for detailed studies in metabolic research, environmental analysis, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinmegallate-d9 involves the incorporation of deuterium atoms into the Vinmegallate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized reactors and purification systems to isolate the deuterated compound from any non-deuterated by-products.
Chemical Reactions Analysis
Types of Reactions
Vinmegallate-d9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Vinmegallate-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Investigated for its potential as an anticancer agent and medicinal adjuvant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Vinmegallate-d9 involves its interaction with specific molecular targets and pathways. As an anticancer agent, it is believed to interfere with cellular processes that promote tumor growth and proliferation. The deuterium atoms in this compound may also enhance its stability and efficacy by altering its metabolic profile.
Comparison with Similar Compounds
Vinmegallate-d9 is unique compared to other similar compounds due to its deuterated form. Similar compounds include:
Vinmegallate: The non-deuterated form, which has similar applications but lacks the isotopic labeling.
Deuterated analogs of other anticancer agents: These compounds also incorporate deuterium atoms to enhance their properties.
This compound stands out due to its specific isotopic labeling, which provides advantages in research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Properties
Molecular Formula |
C30H32N2O5 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),12,16-hexaen-17-yl]methyl 3,4,5-tris(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C30H32N2O5/c1-5-30-12-8-13-31-14-11-22-21-9-6-7-10-23(21)32(26(22)28(30)31)20(17-30)18-37-29(33)19-15-24(34-2)27(36-4)25(16-19)35-3/h6-10,13,15-17,28H,5,11-12,14,18H2,1-4H3/t28-,30+/m1/s1/i2D3,3D3,4D3 |
InChI Key |
SWQGMSKLVDNQQP-KFVPIKNHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OCC2=C[C@@]3(CC=CN4[C@@H]3C5=C(CC4)C6=CC=CC=C6N25)CC |
Canonical SMILES |
CCC12CC=CN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)COC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
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